molecular formula C22H23Cl2N3OS B11085611 N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine

N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine

Cat. No.: B11085611
M. Wt: 448.4 g/mol
InChI Key: NBMKXXNPCKSCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, chlorophenyl groups, and a morpholinopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions: The chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Morpholinopropyl Side Chain: The morpholinopropyl group is attached through a nucleophilic substitution reaction involving a suitable alkyl halide and morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, resulting in the formation of amines or reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-piperidinopropyl)-1,3-thiazol-2(3H)-yliden]amine
  • N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-pyrrolidinopropyl)-1,3-thiazol-2(3H)-yliden]amine

Uniqueness

N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine is unique due to the presence of the morpholinopropyl side chain, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H23Cl2N3OS

Molecular Weight

448.4 g/mol

IUPAC Name

N,4-bis(4-chlorophenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C22H23Cl2N3OS/c23-18-4-2-17(3-5-18)21-16-29-22(25-20-8-6-19(24)7-9-20)27(21)11-1-10-26-12-14-28-15-13-26/h2-9,16H,1,10-15H2

InChI Key

NBMKXXNPCKSCQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=CSC2=NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.